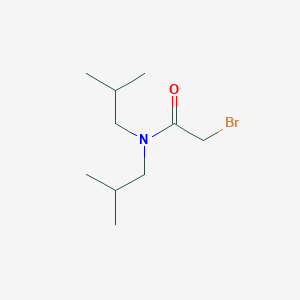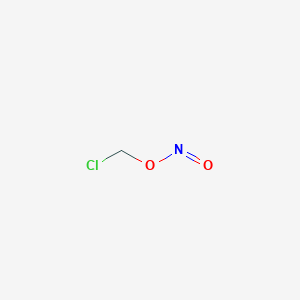![molecular formula C13H20Se B14298655 Benzene, [(hexylseleno)methyl]- CAS No. 124946-51-6](/img/structure/B14298655.png)
Benzene, [(hexylseleno)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, [(hexylseleno)methyl]- is an organic compound featuring a benzene ring substituted with a hexylseleno group This compound is part of the broader class of organoselenium compounds, which are known for their diverse chemical properties and applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(hexylseleno)methyl]- typically involves the introduction of a hexylseleno group to a benzene ring. One common method is the nucleophilic substitution reaction where a hexylseleno group is introduced to a benzyl halide derivative. The reaction can be carried out under mild conditions using a selenium nucleophile and an appropriate solvent.
Industrial Production Methods: Industrial production of Benzene, [(hexylseleno)methyl]- may involve more scalable processes such as catalytic selenation of benzyl derivatives. The use of catalysts can enhance the efficiency and yield of the reaction, making it suitable for large-scale production.
Types of Reactions:
Oxidation: Benzene, [(hexylseleno)methyl]- can undergo oxidation reactions, leading to the formation of selenoxide or selenone derivatives.
Reduction: Reduction of the compound can yield selenide derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the hexylseleno group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles or electrophiles can be employed depending on the desired substitution.
Major Products:
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenide derivatives.
Substitution: Depending on the substituent introduced, various functionalized benzene derivatives can be obtained.
Applications De Recherche Scientifique
Benzene, [(hexylseleno)methyl]- has several applications in scientific research:
Biology: Studied for its potential antioxidant properties due to the presence of selenium.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other organoselenium compounds.
Mécanisme D'action
The mechanism of action of Benzene, [(hexylseleno)methyl]- involves its interaction with biological molecules through the selenium atom. Selenium can participate in redox reactions, influencing cellular oxidative stress and modulating enzyme activity. The compound may target specific molecular pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
- Benzene, [(methylseleno)methyl]-
- Benzene, [(ethylseleno)methyl]-
- Benzene, [(propylseleno)methyl]-
Comparison: Benzene, [(hexylseleno)methyl]- is unique due to the length of the hexyl chain, which can influence its solubility, reactivity, and biological activity compared to shorter alkylseleno derivatives. The hexyl chain may enhance the compound’s lipophilicity, potentially affecting its distribution and interaction within biological systems.
Propriétés
Numéro CAS |
124946-51-6 |
|---|---|
Formule moléculaire |
C13H20Se |
Poids moléculaire |
255.27 g/mol |
Nom IUPAC |
hexylselanylmethylbenzene |
InChI |
InChI=1S/C13H20Se/c1-2-3-4-8-11-14-12-13-9-6-5-7-10-13/h5-7,9-10H,2-4,8,11-12H2,1H3 |
Clé InChI |
WHSYDFGWNYYOIL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC[Se]CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane](/img/structure/B14298581.png)
![{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}acetyl chloride](/img/structure/B14298583.png)
![N-{[2-({2-[(Butylcarbamoyl)amino]-2-oxoethyl}disulfanyl)ethyl]carbamoyl}propanamide](/img/structure/B14298585.png)
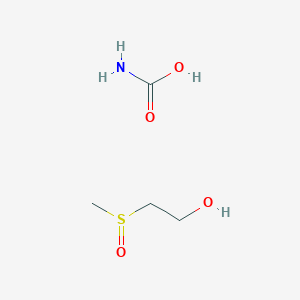
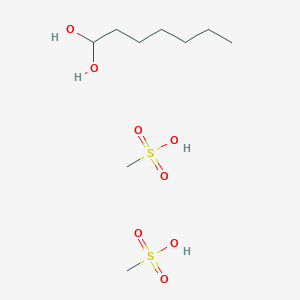
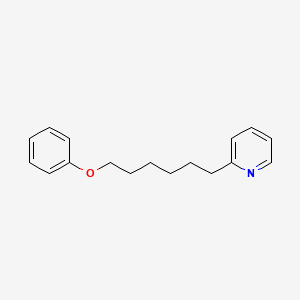
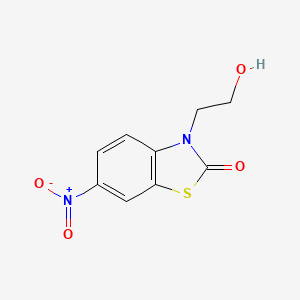
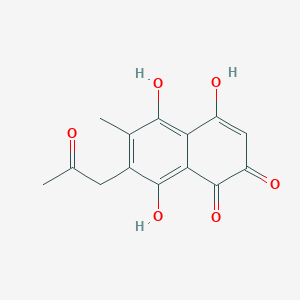
![2,2'-[{2-[(2-Methoxyphenyl)methyl]propane-1,3-diyl}bis(oxy)]di(ethan-1-ol)](/img/structure/B14298606.png)
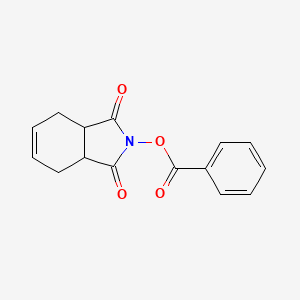
![Chloro(dimethyl){3-[(prop-2-en-1-yl)oxy]propyl}silane](/img/structure/B14298615.png)
